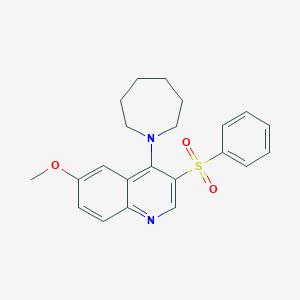![molecular formula C18H13F6N3O B2920112 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 478080-07-8](/img/structure/B2920112.png)
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]propanamide” is a complex organic molecule that contains several functional groups, including a benzimidazole ring and a trifluoromethyl group . The presence of these groups could potentially give this compound interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the benzimidazole ring and the trifluoromethyl groups. These groups are likely to have a significant impact on the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by the functional groups it contains. For example, the benzimidazole ring might undergo reactions typical of aromatic compounds, while the trifluoromethyl groups could potentially be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the presence of the benzimidazole ring and the trifluoromethyl groups could affect properties such as solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Tumor Hypoxia Markers
One study investigated the synthesis and evaluation of novel nitroimidazole-based thioflavin-T derivatives for identifying tumor hypoxia, a condition where tumor cells are deprived of oxygen. These derivatives, including structurally related compounds, have shown promise as tumor hypoxia markers due to their ability to accumulate in hypoxic cells both in vitro and in vivo. Such markers are crucial for diagnosing and assessing tumor aggressiveness and the efficacy of therapies targeting hypoxic tumor cells (Zejun Li et al., 2005).
Organic Light-Emitting Diodes (OLEDs)
Another research area explores the development of solution-processible bipolar molecules combining hole-transporting triphenylamine and electron-transporting benzimidazole moieties. These molecules have been used to fabricate phosphorescent OLEDs with high efficiency. The study underscores the potential of such benzimidazole derivatives in enhancing the performance of OLEDs, which are pivotal in the advancement of display and lighting technologies (Z. Ge et al., 2008).
Synthesis of Benzimidazole Derivatives
Research on the efficient synthesis of benzimidazole derivatives, including 2-trifluoromethyl and 2-difluoromethyl substituted compounds, has been conducted. These derivatives are synthesized through a one-pot reaction showcasing the versatility of benzimidazole cores in drug development and other chemical applications. Such studies contribute to the broader field of medicinal chemistry by providing new methods for synthesizing structurally diverse molecules for potential therapeutic uses (Feng-Yan Ge et al., 2007).
Polyimide Materials
The compound's related structural motifs have also been investigated for their application in creating new polyimide materials. These materials exhibit properties such as high thermal stability, solubility in polar solvents, and potentially low dielectric constants, making them suitable for applications in the electronics industry, particularly in high-performance polymers (Hyungsam Choi et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(trifluoromethyl)benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6N3O/c1-10(15(28)25-12-6-4-5-11(9-12)17(19,20)21)27-14-8-3-2-7-13(14)26-16(27)18(22,23)24/h2-10H,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDBGKDAWPWZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)N2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2920030.png)
![6-(4-Chlorophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2920032.png)
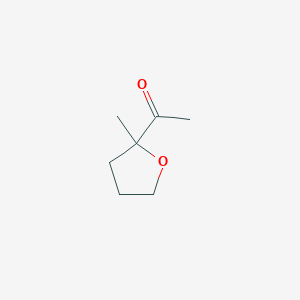
![4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2920037.png)
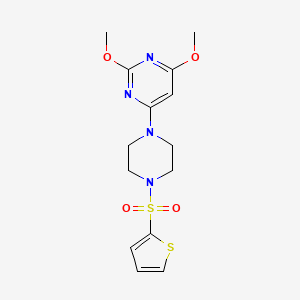
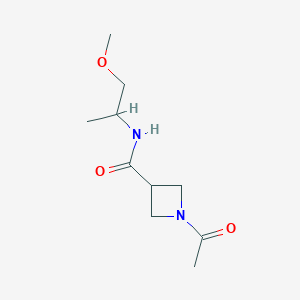
![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2920043.png)
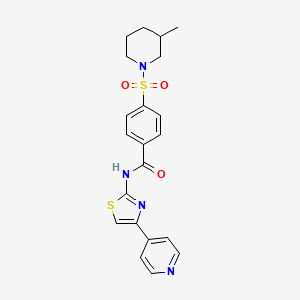


![(Z)-3-[5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2920047.png)
